molecular formula C10H12ClNO2 B2982071 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one CAS No. 201024-66-0

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No.: B2982071
CAS No.: 201024-66-0
M. Wt: 213.66
InChI Key: SOSMHGHRFZWGPP-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a heterocyclic compound that features a benzoxazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloromethyl group and a dimethyl-substituted oxazolone ring makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-4,4-dimethyl-2-pentanol and paraformaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new C-N or C-S bonds.

      Electrophilic Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

      Reduction: Reduction reactions can be used to modify the oxazolone ring or to reduce any oxidized intermediates.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Lewis acids like ZnCl₂, bases like sodium hydride (NaH).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine would yield a substituted benzoxazole derivative with an amine group at the 2-position.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.

Biology

    Biological Probes: Modified derivatives of this compound can be used as probes to study biological processes, such as enzyme activity or protein interactions.

Medicine

    Pharmaceutical Intermediates: It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(bromomethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(hydroxymethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Contains a hydroxymethyl group, making it more reactive towards certain nucleophiles.

Uniqueness

The presence of the chloromethyl group in 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical modifications. This reactivity, combined with the stability of the benzoxazole ring, makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSMHGHRFZWGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(O2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201024-66-0
Record name 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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